2H-Benzo[b][1,4]oxathiepin-3(4H)-one
Description
Contextualization within Seven-Membered Heterocyclic Chemistry
Seven-membered heterocyclic compounds, such as oxepines and thiepines, are a significant class of molecules in organic chemistry. researchgate.net Unlike their five- and six-membered counterparts, which are often aromatic and planar, seven-membered rings are typically non-planar and possess greater conformational flexibility. This structural characteristic can be advantageous in the design of molecules with specific three-dimensional shapes for biological interactions. The incorporation of heteroatoms like oxygen and sulfur into these rings further diversifies their chemical properties, influencing factors such as ring strain, electronic distribution, and reactivity. The study of these systems provides insights into the synthesis and behavior of more complex structures, including the benzoxathiepinone scaffold.
Structural Framework and Nomenclature Variants of Benzoxathiepinones
The nomenclature of benzoxathiepinones is systematic, indicating the fusion of a benzene (B151609) ring ("benzo") and a seven-membered ring containing oxygen ("oxa") and sulfur ("thia") atoms, with a ketone ("one") functionality. The numbers in "2H-Benzo[b] researchgate.netoxathiepin-3(4H)-one" specify the positions of the atoms and the saturated carbon within the heterocyclic ring.
Several isomers of this scaffold exist, differing in the relative positions of the oxygen and sulfur atoms and the carbonyl group. For instance, the isomer 2H-1,5-Benzoxathiepin-3(4H)-one has been a subject of synthetic studies. The development of new synthetic methods has allowed for the preparation of various derivatives of these isomers.
Table 1: Isomers of Benzoxathiepinone
| Compound Name | Heteroatom Positions | Carbonyl Position |
| 2H-Benzo[b] researchgate.netoxathiepin-3(4H)-one | 1 (S), 4 (O) | 3 |
| 2H-1,5-Benzoxathiepin-3(4H)-one | 1 (O), 5 (S) | 3 |
| 5H-4,1-Benzoxathiepin-3(2H)-one | 4 (O), 1 (S) | 3 |
These subtle structural variations can lead to significant differences in the chemical and physical properties of the compounds.
Historical Perspectives on Benzoxathiepinone Synthesis
The synthesis of seven-membered heterocyclic rings has historically been a challenging endeavor due to the entropic and enthalpic barriers associated with forming larger rings. Early methods often involved ring expansion reactions or condensation of long-chain precursors.
A significant development in the synthesis of a derivative of the target compound is the regioselective Dieckmann condensation. This method was employed to create the ketoester precursor for 8-nitro-2H-benzo[b] researchgate.netoxathiepin-3(4H)-one, which then undergoes hydrolysis and decarboxylation. This approach highlights a strategic pathway to access this specific benzoxathiepinone scaffold.
Further research has led to the development of new methods for the synthesis of isomers such as 2H-1,5-benzoxathiepin-3(4H)-one and 5H-4,1-benzoxathiepin-3(2H)-one. These advancements have expanded the toolbox for chemists to construct these complex heterocyclic systems.
Significance of the Benzoxathiepinone Scaffold in Contemporary Chemical Research
While the benzoxathiepinone scaffold itself is not as extensively studied as some other heterocyclic systems, the broader class of seven-membered heterocycles containing oxygen and sulfur is of interest in medicinal chemistry and materials science. The conformational flexibility and the presence of multiple heteroatoms offer opportunities for designing molecules with specific biological activities or material properties.
For instance, the related benzoxazepine and benzothiazepine (B8601423) scaffolds are found in a number of biologically active compounds. This suggests that the benzoxathiepinone core could also serve as a valuable scaffold for the development of new therapeutic agents. Research into the chemical properties and transformations of benzoxathiepinones, such as the reactions of the carbonyl group in 2H-1,5-benzoxathiepin-3(4H)-one, is crucial for unlocking their potential. The synthesis of derivatives, such as 8-nitro-2H-benzo[b] researchgate.netoxathiepin-3(4H)-one, opens the door to further functionalization and exploration of their properties.
The continued investigation into the synthesis and reactivity of 2H-Benzo[b] researchgate.netoxathiepin-3(4H)-one and its related compounds is essential to fully understand and harness the potential of this intriguing heterocyclic system.
Structure
3D Structure
Properties
IUPAC Name |
1,5-benzoxathiepin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKHFAPQXWKEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2h Benzo B 1 2 Oxathiepin 3 4h One and Its Analogues
Conventional and Foundational Synthetic Approaches
Traditional synthetic methods for the construction of the benzoxathiepinone core often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. These foundational approaches have laid the groundwork for the development of more advanced synthetic protocols.
Direct Cyclization Strategies for the Benzoxathiepinone Ring System
Direct cyclization strategies typically involve the formation of either an ether or a thioether bond in the final ring-closing step. One common approach involves the reaction of a bifunctional aromatic precursor, containing a phenol (B47542) and a thiol group or their synthetic equivalents, with a suitable three-carbon electrophile.
A notable example is the synthesis of related 4,1-benzoxathiepin-5-one derivatives through the reaction of thiosalicylic acid with various epoxides. In this reaction, the nucleophilic attack of the thiol group on the epoxide ring, followed by lactonization, leads to the formation of the seven-membered ring. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product.
Another classical approach is the intramolecular Friedel-Crafts acylation of a precursor containing a phenoxythioacetic acid moiety. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is activated and undergoes electrophilic aromatic substitution to form the benzoxathiepinone ring. The success of this method is often dependent on the substitution pattern of the aromatic ring and the reaction conditions.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) |
| 2-Mercaptophenol (B73258) | Cinnamic acid | 4-Phenyl-3,4-dihydro-1,5-benzoxathiepin-2-one | p-Toluenesulfonic acid, heat | Low |
| Thiosalicylic acid | Styrene oxide | 3-Phenyl-4,1-benzoxathiepin-5-one | - | Moderate |
| 2-Phenoxythioacetic acid | - | 2H-Benzo[b] nih.govresearchgate.netoxathiepin-3(4H)-one | Polyphosphoric acid | Variable |
Table 1: Examples of Direct Cyclization Strategies for Benzoxathiepinone Analogues
Regioselective Annulation Techniques
Regioselective annulation techniques aim to build the benzoxathiepinone ring system by forming two new bonds in a controlled manner. These methods often employ cycloaddition reactions or sequential bond-forming strategies. While specific examples for the direct synthesis of 2H-Benzo[b] nih.govresearchgate.netoxathiepin-3(4H)-one via annulation are not extensively reported, analogous [4+3] cycloaddition strategies have been utilized for the synthesis of other seven-membered heterocyclic rings.
In a hypothetical approach, a 1,4-benzoxathiin derivative could serve as a four-atom component, which could then react with a three-atom synthon to construct the seven-membered ring. The control of regioselectivity in such a reaction would be paramount to ensure the formation of the desired 1,4-oxathiepin isomer.
Strategies Involving Diester Condensation
The Dieckmann condensation, an intramolecular version of the Claisen condensation, provides a powerful tool for the formation of cyclic β-keto esters. This strategy has been successfully applied to the synthesis of a nitro-substituted derivative of the target compound. The synthesis commences with the preparation of a diester precursor, which is then treated with a strong base to induce intramolecular cyclization.
The key diester intermediate can be synthesized from 2-mercaptophenol and a suitable halo-diester. The subsequent base-catalyzed Dieckmann condensation affords a β-keto ester, which upon hydrolysis and decarboxylation yields the desired benzoxathiepinone. The regioselectivity of the initial alkylation of 2-mercaptophenol is a crucial step in this synthetic sequence.
| Diester Precursor | Base | Intermediate | Final Product |
| Diethyl 2-((2-nitrophenyl)thio)malonate | Sodium ethoxide | Ethyl 4-nitro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxathiepine-2-carboxylate | 4-Nitro-2H-benzo[b] nih.govresearchgate.netoxathiepin-3(4H)-one |
Table 2: Synthesis of a Benzoxathiepinone Analogue via Dieckmann Condensation
Advanced and Catalytic Synthetic Protocols
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional approaches. These advanced protocols are increasingly being applied to the synthesis of complex heterocyclic systems, including benzoxathiepinones.
Palladium-Catalyzed Transformations for Benzoxathiepinone Derivatives
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct application to 2H-Benzo[b] nih.govresearchgate.netoxathiepin-3(4H)-one is not widely documented, analogous intramolecular Heck or Buchwald-Hartwig amination/etherification reactions represent plausible and powerful strategies for the construction of the seven-membered ring.
For instance, an intramolecular Heck reaction could be envisioned starting from a precursor containing a vinyl halide and a tethered phenol or thiophenol. The palladium catalyst would facilitate the intramolecular C-C bond formation, leading to the cyclized product. Similarly, an intramolecular Buchwald-Hartwig C-O or C-S bond formation could be employed to close the seven-membered ring from a suitably functionalized aromatic halide precursor.
| Precursor Type | Catalytic System | Reaction Type | Potential Product |
| o-Halophenoxy vinyl sulfide | Pd(0) catalyst, phosphine (B1218219) ligand | Intramolecular Heck Reaction | Benzoxathiepinone derivative |
| o-Halophenyl thioalkoxy ether | Pd catalyst, ligand, base | Intramolecular Buchwald-Hartwig C-O/C-S Coupling | Benzoxathiepinone derivative |
Table 3: Plausible Palladium-Catalyzed Routes to Benzoxathiepinone Derivatives
One-Pot Reaction Sequences in Benzoxathiepinone Synthesis
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The development of one-pot syntheses for benzoxathiepinones is an active area of research.
A potential one-pot approach could involve a tandem reaction sequence. For example, a multi-component reaction between 2-mercaptophenol, an α-haloester, and another coupling partner could be designed to assemble the benzoxathiepinone core in a single operation. Such strategies often rely on the careful selection of catalysts and reaction conditions to orchestrate the desired sequence of bond-forming events. While specific examples for the target molecule are scarce, the successful application of one-pot syntheses for structurally related benzoxazepines and benzothiazepines suggests the feasibility of this approach.
Derivatization and Functionalization during Synthesis
The modification of the 2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one scaffold can be broadly categorized into two main approaches: the introduction of substituents onto the fused benzene (B151609) ring and the functionalization of the oxathiepinone ring itself. These modifications are often integral to the synthetic strategy, allowing for the generation of a library of analogues with tailored electronic and steric properties.
Introduction of Substituents on the Aromatic Ring
The substitution pattern on the aromatic portion of the 2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one molecule can significantly influence its physicochemical properties and biological activity. Methodologies for introducing substituents onto the benzene ring can be achieved either by utilizing pre-substituted starting materials or by direct functionalization of the formed benzoxathiepinone core.
One notable example involves the synthesis of an 8-nitro derivative. The synthesis of 8-nitro-2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one has been reported, which serves as a key intermediate for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, not only modifies the electronic properties of the aromatic ring but also provides a handle for subsequent chemical transformations, such as reduction to an amino group, which can then be further derivatized.
Detailed research findings on the synthesis of aromatically substituted 2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one are limited in publicly accessible literature. However, the general principles of electrophilic aromatic substitution can be applied to predict the regioselectivity of such reactions. The directing effects of the ether oxygen and the thioether sulfur, along with any existing substituents, will govern the position of newly introduced groups.
Table 1: Examples of Aromatic Ring Substituted 2H-Benzo[b] nih.govnih.govoxathiepin-3(4H)-one Analogues
| Substituent | Position | Synthetic Precursor | Reference |
| Nitro (-NO₂) | 8 | Substituted catechol or thiophenol derivative | [Hypothetical, based on general synthetic strategies] |
| Amino (-NH₂) | 8 | Reduction of the corresponding nitro derivative | [Hypothetical, based on standard transformations] |
| Halogen (e.g., -Cl, -Br) | Various | Halogenated catechol or thiophenol derivative | [Hypothetical, based on general synthetic strategies] |
| Alkyl (e.g., -CH₃) | Various | Alkylated catechol or thiophenol derivative | [Hypothetical, based on general synthetic strategies] |
Note: The information in this table is illustrative of potential synthetic pathways due to the limited availability of specific experimental data in the cited literature.
Modifications and Functionalization at the Heterocyclic Ring
The heterocyclic portion of 2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one offers several sites for modification, including the carbonyl group at position 3, and the adjacent methylene (B1212753) group at position 2. Functionalization at these positions can lead to significant changes in the three-dimensional shape and reactivity of the molecule.
Transformations of the carbonyl group are a common strategy for derivatization. These reactions can include:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and a site for further esterification or etherification.
Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, such as amines and hydrazines, to form imines, oximes, and hydrazones. These reactions expand the molecular diversity and can introduce new pharmacophoric features.
Wittig-type Reactions: Olefination of the carbonyl group can be achieved through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, leading to the formation of exocyclic double bonds.
Alkylation/Addition Reactions: The α-carbon to the carbonyl group (position 2) can potentially be deprotonated and alkylated to introduce substituents. Additionally, organometallic reagents can add to the carbonyl group to form tertiary alcohols.
While specific examples of these modifications on the 2H-benzo[b] nih.govnih.govoxathiepin-3(4H)-one core are not extensively detailed in the available literature, these represent standard and predictable transformations for such a heterocyclic ketone.
Table 2: Potential Functionalization at the Heterocyclic Ring of 2H-Benzo[b] nih.govnih.govoxathiepin-3(4H)-one
| Reaction Type | Position(s) | Resulting Functional Group | Potential Reagents |
| Reduction | 3 | Secondary Alcohol | Sodium borohydride (B1222165), Lithium aluminum hydride |
| Reductive Amination | 3 | Amine | Amine, Sodium cyanoborohydride |
| Knoevenagel Condensation | 3 | α,β-Unsaturated system | Active methylene compound, base |
| Wittig Reaction | 3 | Exocyclic double bond | Phosphonium ylide |
| Grignard Reaction | 3 | Tertiary Alcohol | Organomagnesium halide |
| Alkylation | 2 | Substituted methylene | Alkyl halide, strong base |
Note: This table outlines plausible synthetic modifications based on the known reactivity of the functional groups present in the parent compound, as specific documented examples are scarce.
Chemical Reactivity and Transformations of 2h Benzo B 1 2 Oxathiepin 3 4h One
Reactions Involving the Carbonyl Moiety
The carbonyl group at the 3-position is a key site for a variety of chemical transformations, including reductions, nucleophilic additions, and condensations.
Reduction Chemistry
The reduction of the carbonyl group in benzoxathiepinone systems has been explored to yield the corresponding alcohols. For the related compound, 8-nitro-2H-benzo[b] mdpi.comsigmaaldrich.comoxathiepin-3(4H)-one, several transformations involving the carbonyl function have been reported. researchgate.net In a similar benzoxathiepinone, 2H-1,5-benzoxathiepin-3(4H)-one, the carbonyl group has been successfully reduced using sodium borohydride (B1222165) (NaBH4). researchgate.net This reaction typically results in the formation of the corresponding secondary alcohol, 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol.
| Reactant | Reagent | Product | Reference |
| 2H-1,5-Benzoxathiepin-3(4H)-one | NaBH4 | 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol | researchgate.net |
Nucleophilic Additions and Condensations (e.g., with hydroxylamine (B1172632), hydrazines)
The carbonyl group of 2H-benzo[b] mdpi.comsigmaaldrich.comoxathiepin-3(4H)-one is susceptible to nucleophilic attack, leading to a range of condensation products. Research on the isomeric 2H-1,5-benzoxathiepin-3(4H)-one has demonstrated its reactivity with hydroxylamine and various hydrazines. researchgate.net The reaction with hydroxylamine typically yields an oxime, while reactions with hydrazines can produce hydrazones, which can be further utilized in the synthesis of other heterocyclic systems. researchgate.net
| Reactant | Reagent | Product Type | Reference |
| 2H-1,5-Benzoxathiepin-3(4H)-one | Hydroxylamine | Oxime | researchgate.net |
| 2H-1,5-Benzoxathiepin-3(4H)-one | Hydrazines | Hydrazone | researchgate.net |
Electrophilic Transformations
Detailed research findings on electrophilic transformations specifically at the carbonyl moiety of 2H-Benzo[b] mdpi.comsigmaaldrich.comoxathiepin-3(4H)-one are not extensively documented in the reviewed literature. However, studies on the related 2H-1,5-benzoxathiepin-3(4H)-one have shown its interaction with bromine (Br2), suggesting that electrophilic additions or substitutions in the vicinity of the carbonyl group or on the aromatic ring are possible. researchgate.net
Ring-Opening and Ring-Contraction Reactions
Ring transformation reactions of benzoxathiepinone systems can lead to the formation of smaller, more stable heterocyclic structures. For instance, a ring contraction of derivatives of the related 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol has been reported to yield 1,4-benzoxathiine derivatives. researchgate.net This particular transformation proceeds via an episulfonium intermediate, highlighting the role of the sulfur atom in facilitating such rearrangements. researchgate.net This synthetic strategy has been employed to produce a variety of 1,4-benzoxathiine derivatives, including alkenes, alcohols, nitriles, and amines. researchgate.net
Multi-Component Reactions and Complex Molecule Synthesis
While specific multi-component reactions involving 2H-Benzo[b] mdpi.comsigmaaldrich.comoxathiepin-3(4H)-one as a primary scaffold are not widely reported, its functional groups make it a potential candidate for such synthetic strategies. The carbonyl group can participate in reactions like the Strecker synthesis to form α-amino acids, as has been demonstrated with 2H-1,5-benzoxathiepin-3(4H)-one. researchgate.net Furthermore, this related compound has been utilized in the Horner–Wadsworth–Emmons reaction, followed by a Michael addition, to synthesize derivatives of β-substituted carboxylic acids. researchgate.net It has also been involved in the Johnson–Corey–Chaykovsky reaction, indicating its utility in the formation of epoxides. researchgate.net These examples with a closely related isomer suggest the potential of 2H-Benzo[b] mdpi.comsigmaaldrich.comoxathiepin-3(4H)-one as a building block in the synthesis of more complex molecules.
Strecker Reaction Derivatives
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. wikipedia.orgchemistnotes.com The reaction involves treating the carbonyl compound with a source of ammonia (B1221849) and cyanide, which initially forms an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. wikipedia.orgmasterorganicchemistry.com
In the context of 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one, the ketone at the C3 position is the reactive center. The reaction proceeds through the formation of an imine intermediate, which is then attacked by a cyanide ion. masterorganicchemistry.com The resulting spiro-aminonitrile can be hydrolyzed under acidic or basic conditions to yield a novel spiro-α-amino acid, where the amino acid moiety is attached to the C3 carbon of the oxathiepine ring. This transformation has been successfully applied to the related 2H-1,5-benzoxathiepin-3(4H)-one to create its corresponding α-amino acid. researchgate.net
Table 1: Strecker Reaction of 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one
| Reactant | Reagents | Intermediate Product | Final Product |
| 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one | 1. NH₄Cl, KCN | 3-Amino-3-cyano-2,3,4,5-tetrahydro-benzo[b] wikipedia.orgadichemistry.comoxathiepine | 3-Amino-2,3,4,5-tetrahydro-benzo[b] wikipedia.orgadichemistry.comoxathiepine-3-carboxylic acid |
Horner–Wadsworth–Emmons and Michael Reaction Pathways
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for olefination, converting ketones or aldehydes into alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org It utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org
For 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one, the HWE reaction with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, replaces the carbonyl oxygen with an alkylidene group, forming an α,β-unsaturated ester. acs.orgnih.gov This product serves as an excellent Michael acceptor.
The Michael reaction, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The α,β-unsaturated ester derived from the HWE reaction can subsequently undergo a Michael addition with a suitable nucleophile (e.g., an enolate). This two-step sequence provides a versatile pathway to β-substituted carboxylic acid derivatives. researchgate.net This combined HWE-Michael reaction pathway has been demonstrated for the isomeric 2H-1,5-benzoxathiepin-3(4H)-one. researchgate.net
Table 2: HWE and Michael Reaction Pathway
| Step | Starting Material | Reagent/Nucleophile | Product |
| 1. HWE Reaction | 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one | Triethyl phosphonoacetate / Base | Ethyl 2-(2,3,4,5-tetrahydro-benzo[b] wikipedia.orgadichemistry.comoxathiepin-3-ylidene)acetate |
| 2. Michael Addition | Ethyl 2-(2,3,4,5-tetrahydro-benzo[b] wikipedia.orgadichemistry.comoxathiepin-3-ylidene)acetate | Enolate of diethyl malonate | Diethyl 2-(1-(ethoxycarbonyl)methyl-2,3,4,5-tetrahydro-benzo[b] wikipedia.orgadichemistry.comoxathiepin-3-yl)malonate |
Johnson–Corey–Chaykovsky Reactions
The Johnson–Corey–Chaykovsky reaction (CCR) is a synthetic method for preparing epoxides (oxiranes), aziridines, and cyclopropanes from aldehydes, ketones, imines, or enones. wikipedia.orgadichemistry.com The reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide (Corey's ylides), to transfer a methylene (B1212753) group to the carbonyl carbon. sunrisechemical.comchemeurope.com
When applied to 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one, the reaction involves the nucleophilic addition of the sulfur ylide to the carbonyl group. wikipedia.org The subsequent intramolecular displacement of the sulfonium (B1226848) group results in the formation of a three-membered oxirane ring. chemeurope.com This transformation yields a spirocyclic epoxide, where the oxirane ring is spiro-fused to the C3 carbon of the oxathiepine ring. This reaction has been noted as a viable transformation for the related 2H-1,5-benzoxathiepin-3(4H)-one scaffold. researchgate.net
Generation of Fused and Spirocyclic Systems
The inherent structure of 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one and the products derived from its transformations serve as precursors for more complex molecular architectures, including fused and spirocyclic systems.
Spirocyclic Systems: The most direct route to a spirocyclic system from the parent ketone is the Johnson–Corey–Chaykovsky reaction, which, as described above, generates a spiro-oxirane. wikipedia.orgresearchgate.net These spiro-epoxides are versatile intermediates themselves and can be rearranged, often under Lewis acid catalysis, to form other spirocyclic ketones, potentially involving ring expansion. thieme-connect.comresearchgate.netthieme-connect.com For example, acid-catalyzed isomerization of a spiro-oxirane can lead to the formation of a spiro-fused cyclopentanone (B42830) derivative. thieme-connect.comthieme-connect.com
Fused Systems: The generation of fused ring systems requires bifunctional derivatives. For instance, the introduction of a reactive side chain via an aldol (B89426) condensation or a similar C-C bond-forming reaction at the C2 position (alpha to the carbonyl) could be followed by an intramolecular cyclization. If a nucleophilic group is present on the benzene (B151609) ring, an intramolecular reaction with the C3 carbonyl or a derivative could lead to a new fused ring. While specific examples for the 2H-Benzo[b] wikipedia.orgadichemistry.comoxathiepin-3(4H)-one are not prevalent, the general reactivity of the analogous 2H-benzo[b] wikipedia.orgadichemistry.comoxazin-3(4H)-one and 2H-benzo[b] wikipedia.orgadichemistry.comthiazin-3(4H)-one scaffolds in forming fused systems suggests similar potential. ijsr.netmdpi.com
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2H-Benzo[b] nih.govijsr.netoxathiepin-3(4H)-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons on the seven-membered oxathiepinone ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (approximately 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern on the benzene ring. The methylene protons adjacent to the oxygen and sulfur atoms and the carbonyl group would appear in a more upfield region, and their chemical shifts would be influenced by the electronegativity of the neighboring heteroatoms and the anisotropic effect of the carbonyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For 2H-Benzo[b] nih.govijsr.netoxathiepin-3(4H)-one, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the cleavage of the oxathiepinone ring, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula, further confirming the elemental composition of the compound.
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2H-Benzo[b] nih.govijsr.netoxathiepin-3(4H)-one is expected to show a strong absorption band characteristic of the carbonyl group (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹. Other significant absorptions would include those for the C-O and C-S stretching vibrations, as well as the C-H stretching and bending vibrations of the aromatic and methylene groups. The presence and position of these bands provide crucial evidence for the key functional groups within the molecule.
Derivatives and Analogues of 2h Benzo B 1 2 Oxathiepin 3 4h One: Synthesis and Exploration
Synthesis of Substituted 2H-Benzo[b]nih.govmdpi.comoxathiepin-3(4H)-ones
The introduction of substituents onto the benzoxathiepinone core is a key strategy for modulating its physicochemical and potential biological properties. A notable synthetic route to a substituted derivative involves the Dieckmann condensation.
One of the few reported syntheses of a substituted derivative of the 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one ring system is that of an 8-nitro derivative. This synthesis employs a regioselective Dieckmann condensation of a diester precursor. The reaction proceeds through the formation of a ketoester intermediate, which then undergoes hydrolysis and decarboxylation to yield the target 8-nitro-2H-benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one. This multi-step process highlights a viable, albeit complex, pathway to introduce electron-withdrawing groups onto the aromatic portion of the molecule.
Table 1: Synthesis of a Substituted 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one
| Derivative | Synthetic Method | Key Intermediate |
| 8-nitro-2H-benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one | Dieckmann Condensation | Ketoester |
Further research into alternative synthetic methodologies is required to expand the library of substituted 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-ones. The development of more direct and versatile synthetic routes would enable a more thorough investigation of the structure-activity relationships of this class of compounds.
Investigation of Isomeric Benzoxathiepinone Ring Systems
The constitutional isomerism of the benzoxathiepinone scaffold, where the relative positions of the oxygen and sulfur atoms in the seven-membered ring are varied, has been a subject of synthetic exploration. The development of synthetic methods for isomers such as 2H-1,5-benzoxathiepin-3(4H)-one and 5H-4,1-benzoxathiepin-3(2H)-one allows for a comparative study of their chemical properties and reactivity.
The synthesis of these isomeric systems often requires distinct synthetic strategies tailored to achieve the desired heteroatom arrangement. For instance, the preparation of 2H-1,5-benzoxathiepin-3(4H)-one has been reported, and its chemical properties have been investigated. These studies include the protection of its carbonyl group and its reactions with various reagents like sodium borohydride (B1222165), hydroxylamine (B1172632), and hydrazines. Such investigations provide valuable insights into the influence of the heteroatom positions on the reactivity of the heterocyclic ring.
Table 2: Investigated Isomeric Benzoxathiepinone Ring Systems
| Isomer | Synthetic Approach | Investigated Chemical Properties |
| 2H-1,5-benzoxathiepin-3(4H)-one | Specific multi-step synthesis | Carbonyl group protection, reduction, and condensation reactions |
| 5H-4,1-benzoxathiepin-3(2H)-one | Unique synthetic pathway | Not extensively detailed in available literature |
The ability to selectively synthesize different isomers of the benzoxathiepinone core is crucial for understanding the structure-property relationships within this family of heterocyclic compounds.
Heterocyclic Hybrid and Fused Architectures Involving the Benzoxathiepinone Core
The fusion of the benzoxathiepinone core with other heterocyclic rings to create novel hybrid and fused architectures is an area of significant interest in medicinal and materials chemistry. Such molecular hybridization can lead to compounds with unique three-dimensional structures and potentially enhanced biological activities or novel material properties.
While specific examples of heterocyclic systems fused to the 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one core are not extensively documented in the scientific literature, the general principles of heterocyclic synthesis suggest that such architectures are synthetically accessible. Potential strategies could involve the functionalization of the benzoxathiepinone core at the aromatic ring or the methylene (B1212753) positions adjacent to the heteroatoms, followed by annulation reactions to build the additional heterocyclic rings. The development of synthetic routes to these complex molecules remains a challenge and an opportunity for future research.
Exploration of Chiral Benzoxathiepinone Derivatives
The synthesis of enantiomerically pure or enriched chiral derivatives of 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one is a significant challenge due to the conformational flexibility of the seven-membered ring. The introduction of a stereocenter can lead to complex stereochemical outcomes, including the existence of stable atropisomers in some cases.
Currently, there is a notable absence of published research specifically detailing the synthesis and exploration of chiral derivatives of the 2H-Benzo[b] nih.govmdpi.comoxathiepin-3(4H)-one scaffold. The development of asymmetric synthetic methods to access such compounds would be a valuable contribution to the field. Potential approaches could include the use of chiral starting materials, the application of chiral catalysts in the ring-forming reactions, or the resolution of racemic mixtures. The synthesis of chiral benzoxathiepinone derivatives would open up new avenues for their investigation in areas such as asymmetric catalysis and as probes for chiral biological recognition events.
Theoretical and Computational Studies of 2h Benzo B 1 2 Oxathiepin 3 4h One
Conformational Analysis and Energetics
The seven-membered oxathiepin ring in 2H-Benzo[b] nih.govprofacgen.comoxathiepin-3(4H)-one is not planar and can adopt several different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Understanding the preferred conformation is essential as it influences the molecule's physical, chemical, and biological properties. researchgate.net
Computational methods, particularly quantum chemical calculations, are powerful tools for performing conformational analysis. researchgate.net By calculating the potential energy surface of the molecule, researchers can identify various stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For heterocyclic systems, factors such as ring strain, steric interactions, and stereoelectronic effects play a significant role in determining the most stable conformation. mdpi.com
Table of Potential Conformers and Their Relative Energies:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair | Value | Values |
| Boat | Value | Values |
| Twist-Boat | Value | Values |
This table illustrates the type of data that would be generated from a conformational analysis study. The values are placeholders.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. scielo.brnih.gov By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states involved in a reaction. numberanalytics.com The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For 2H-Benzo[b] nih.govprofacgen.comoxathiepin-3(4H)-one, computational studies could investigate various reactions, such as its synthesis, degradation pathways, or its interactions with other molecules. For instance, the mechanism of its formation from precursor molecules could be modeled to understand the key bond-forming steps and to optimize reaction conditions. nih.gov DFT calculations are frequently used to locate transition state structures and compute activation barriers. numberanalytics.com
Example of a Reaction Coordinate Profile:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants | 0.0 |
| 1 | Transition State 1 | Value |
| 2 | Intermediate | Value |
| 3 | Transition State 2 | Value |
| 4 | Products | Value |
This table provides a generic representation of the data obtained from a computational investigation of a reaction mechanism.
Structure-Based Computational Design Methodologies
Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. saromics.comwikipedia.org Although specific biological targets for 2H-Benzo[b] nih.govprofacgen.comoxathiepin-3(4H)-one are not widely reported, the principles of structure-based design can be applied to this scaffold for the development of new therapeutic agents. numberanalytics.comdrugdesign.org
Computational tools such as molecular docking and molecular dynamics simulations are central to structure-based design. numberanalytics.com Molecular docking predicts the preferred binding orientation of a ligand to a target protein, while molecular dynamics simulations provide insights into the dynamic behavior of the protein-ligand complex over time. drugdiscoverynews.com These methods can be used to virtually screen libraries of compounds or to guide the chemical modification of a lead molecule to improve its binding affinity and other pharmacological properties. wikipedia.org
Key Steps in Structure-Based Computational Design:
| Step | Description | Computational Tools Used |
| 1. Target Identification and Validation | Identifying a biological target relevant to a disease. | Bioinformatics tools |
| 2. 3D Structure Determination | Obtaining the three-dimensional structure of the target. | X-ray crystallography, NMR, Cryo-EM |
| 3. Binding Site Analysis | Identifying and characterizing the binding pocket of the target. | Pocket detection algorithms |
| 4. Virtual Screening/Fragment-Based Design | Identifying potential ligands through computational screening. | Molecular docking software |
| 5. Lead Optimization | Modifying a lead compound to improve its properties. | Molecular dynamics, free energy calculations |
This table outlines the general workflow of structure-based drug design.
Advanced Research Avenues and Prospective Applications
Utility in Synthetic Methodological Advancements
The structural framework of 2H-Benzo[b] nih.govoxathiepin-3(4H)-one can serve as a versatile starting point for the development of novel synthetic methodologies. The presence of a carbonyl group, a thioether linkage, and an ether linkage within a strained seven-membered ring offers multiple sites for chemical manipulation. Research on related benzoxathiepinone isomers has demonstrated that the carbonyl group can undergo a variety of transformations. researchgate.net These include reactions such as reductions with sodium borohydride (B1222165), reactions with hydroxylamine (B1172632) and hydrazines, and the Strecker reaction for the synthesis of corresponding α-amino acids. researchgate.net Such transformations on 2H-Benzo[b] nih.govoxathiepin-3(4H)-one could lead to a diverse array of new molecules with potentially interesting properties.
Furthermore, the strategic placement of the sulfur and oxygen atoms could be exploited in ring-contraction or ring-expansion reactions to access other important heterocyclic systems. For instance, studies on related 1,5-benzoxathiepine derivatives have shown that the seven-membered ring can be contracted to form 1,4-benzoxathiine derivatives. researchgate.net Applying similar strategies to 2H-Benzo[b] nih.govoxathiepin-3(4H)-one could provide new routes to valuable six-membered heterocyclic compounds. The development of such novel synthetic transformations would be a significant contribution to the field of organic synthesis.
Role as a Privileged Scaffold in Chemical Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The benzo[b] nih.govoxazine and benzo[b] nih.govthiazine cores, which are structurally similar to the benzoxathiepinone system, are well-established privileged scaffolds. nih.govnih.gov Derivatives of these six-membered ring systems have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.netnih.gov
By analogy, the 2H-Benzo[b] nih.govoxathiepin-3(4H)-one core could also function as a privileged scaffold for the design of new therapeutic agents. The three-dimensional shape conferred by the seven-membered ring may allow for interactions with biological targets that are not possible for its smaller, six-membered ring counterparts. The strategic derivatization of this scaffold could lead to the discovery of new compounds with potent and selective biological activities. For example, the synthesis and screening of a library of 2H-Benzo[b] nih.govoxathiepin-3(4H)-one derivatives could identify new inhibitors of enzymes such as PI3K kinase or acetylcholinesterase, which are targets for related heterocyclic compounds. nih.govmdpi.com
Exploration in Materials Science and Polymer Chemistry
The unique combination of a rigid aromatic unit and a more flexible seven-membered heterocyclic ring in 2H-Benzo[b] nih.govoxathiepin-3(4H)-one suggests potential applications in materials science and polymer chemistry. The incorporation of this motif into polymer backbones could impart interesting thermal, optical, or electronic properties. For instance, the sulfur atom could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the polarity and electronic nature of the molecule, potentially leading to materials with tunable properties.
While direct research into the material applications of this specific compound is limited, related sulfur-containing heterocyclic compounds have been investigated for their use in organic electronics and other advanced materials. The potential for 2H-Benzo[b] nih.govoxathiepin-3(4H)-one to act as a monomer or a functional additive in polymerization reactions remains a largely unexplored but promising area of research.
Contributions to Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The development of novel chemical probes is crucial for understanding complex biological processes and for validating new drug targets. The 2H-Benzo[b] nih.govoxathiepin-3(4H)-one scaffold could serve as a starting point for the design of new chemical probes. Its unique structure could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to allow for the visualization and isolation of its biological targets.
Given that related benzothiazine derivatives have been explored as inhibitors of specific enzymes, it is plausible that derivatives of 2H-Benzo[b] nih.govoxathiepin-3(4H)-one could be developed into selective probes for related protein families. mdpi.com The creation of such probes would provide valuable tools for chemical biology research.
Unexplored Reactivity and Derivatization Opportunities
The full range of chemical reactivity of 2H-Benzo[b] nih.govoxathiepin-3(4H)-one is yet to be systematically investigated. The interplay between the carbonyl group, the thioether, and the ether functionalities within the seven-membered ring could lead to novel and unexpected chemical transformations. For example, reactions that are sensitive to ring strain or the electronic properties of the heteroatoms could proceed differently in this system compared to more conventional heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
